

An In-depth Technical Guide to Oxacyclohexadecan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Oxacyclohexadecan-2-one	
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This technical guide provides a comprehensive overview of **Oxacyclohexadecan-2-one**, a macrocyclic lactone of significant interest in the fields of fragrance chemistry and material science. This document details its chemical synonyms and identifiers, outlines key experimental protocols for its synthesis and analysis, and presents a visual workflow of a representative synthetic pathway.

Chemical Identity and Synonyms

Oxacyclohexadecan-2-one is a 15-membered ring lactone. It is also widely known by a variety of trivial and trade names, reflecting its broad commercial use. The systematic naming and various identifiers are crucial for unambiguous reference in research and development.



Identifier Type	Identifier	Citations
IUPAC Name	oxacyclohexadecan-2-one	
CAS Number	106-02-5	[1][2][3]
Molecular Formula	C15H28O2	[1][2]
Molecular Weight	240.38 g/mol	[2]
Synonym	Cyclopentadecanolide	[1][3][4][5][6][7][8][9][10]
Synonym	Exaltolide	[3][4][5][8][10][11][12]
Synonym	Pentadecanolide	[3][4][5][7][8][9][10]
Synonym	omega-Pentadecalactone	[4][5][6][9]
Synonym	15-Pentadecanolactone	[3][4][5][8][9][10]
Synonym	Thibetolide	[1][3][5][8][9][10]
Synonym	Muskolactone	[1][3][5][8][10]
Synonym	Pentalide	[1][3][5][8][9][10]
Synonym	15-Hydroxypentadecanoic acid lactone	[4][5][7][13][9]
FEMA Number	2840	[4][5]
EC Number	203-354-6	[5][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **Oxacyclohexadecan-2-one**, offering practical guidance for laboratory applications.

Synthesis from a Renewable Resource

A sustainable synthetic route to **Oxacyclohexadecan-2-one** has been developed utilizing Malania oleifera Chum oil, which is rich in 15-tetracosenic acid. This method involves a three-step process: ozonolysis and reduction, followed by cyclization.[4]



Materials:

- Malania oleifera Chum oil
- Hexane
- Ethanol
- Potassium borohydride
- Hydrochloric acid
- Glycerol
- Mixed catalyst (e.g., CH₃ONa/NaOH)

Procedure:

- Ozonolysis and Reduction:
 - A solution of Malania oleifera Chum oil in a mixture of hexane and ethanol is subjected to ozonolysis at 0°C.[4]
 - The resulting product is then reduced with potassium borohydride.[4]
 - \circ The reaction is neutralized with hydrochloric acid, filtered, washed, and dried to yield ω -hydroxycarboxylic acid triglyceride.[4]
- Cyclization:
 - The ω-hydroxycarboxylic acid triglyceride is mixed with a catalyst (e.g., a mixed catalyst system of sodium methoxide and sodium hydroxide) and glycerol.[4]
 - The mixture is heated under vacuum to distill off the glycerol, which drives the cyclization reaction to form the crude cyclopentadecanolide. A yield of 63% has been reported with the specified mixed catalyst system.[4]
- Purification:



 The resulting mixture is purified by distillation and recrystallization from ethanol to yield pure Oxacyclohexadecan-2-one.[4]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the identification and quantification of volatile and semi-volatile compounds like **Oxacyclohexadecan-2-one** in various matrices, particularly in fragrance and cosmetic products.[2]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting **Oxacyclohexadecan-2-one** from liquid samples such as perfumes and lotions.[2]

Reagents and Materials:

- Sample containing Oxacyclohexadecan-2-one
- Hexane (GC grade)
- Anhydrous sodium sulfate
- Vortex mixer
- Centrifuge
- Pipettes
- 15 mL centrifuge tubes
- 2 mL autosampler vials

Procedure:

- Accurately weigh approximately 1 g of the sample into a 15 mL centrifuge tube.
- Add 5 mL of hexane to the tube.[2]



- Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
- Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.[2]
- Carefully transfer the upper hexane layer to a clean tube using a pipette.
- Dry the extract by passing it through a small column of anhydrous sodium sulfate.
- Transfer the dried extract into a 2 mL autosampler vial for GC-MS analysis.

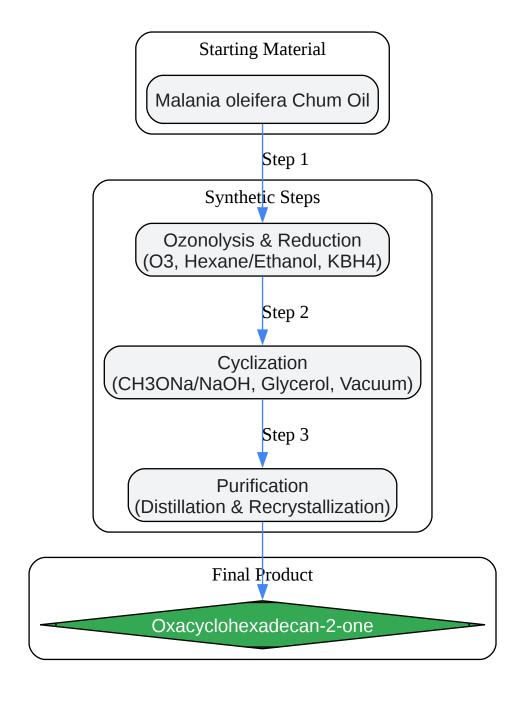
GC-MS Analysis Protocol:

- GC Column: DB-5 or equivalent (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 μm film thickness. [2]
- Carrier Gas: Helium.[11]
- Injector Temperature: 250 °C.[11]
- Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.[11]
- Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

Synthetic Workflow Visualization

The following diagram illustrates the key stages in the synthesis of **Oxacyclohexadecan-2-one** from a renewable plant-based oil, as detailed in the experimental protocol.





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Caption: Synthetic workflow for Oxacyclohexadecan-2-one.

Signaling Pathways

Currently, there is no established body of research indicating that **Oxacyclohexadecan-2-one** is directly involved in specific biological signaling pathways. Its primary application is in the fragrance and flavor industries, where its interaction with olfactory receptors is the key



mechanism of action. Further research may elucidate any potential secondary biological activities.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Oxacyclohexadecan-2-one]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b145818#what-are-the-synonyms-for-oxacyclohexadecan-2-one]

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